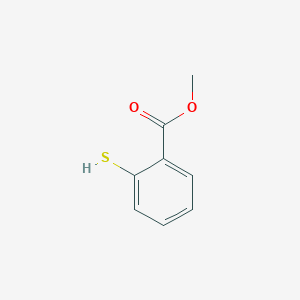

Methyl thiosalicylate

Description

OCTYL 3,6-DI-O-(α-D-MANNOPYRANOSYL)-β-D-MANNOPYRANOSIDE (referred to as the "octyl mannopyranoside trisaccharide" hereafter) is a synthetic glycolipid analog widely used in glycobiology research. Its structure consists of a β-D-mannopyranose core with α-D-mannopyranosyl residues at the 3- and 6-positions and an n-octyl aglycon at the anomeric carbon. This amphiphilic design enables it to mimic natural glycoconjugates, facilitating studies on carbohydrate-protein interactions, enzyme specificity (e.g., N-acetylglucosaminyltransferase-I assays), and cell-surface recognition processes . The compound is commercially available (e.g., Santa Cruz Biotechnology, $320/mg) and serves as a critical tool for synthesizing neoglycolipids and glycoconjugate polymers .

Properties

IUPAC Name |

methyl 2-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQGCWNPCFABAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863468 | |

| Record name | Methyl 2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4892-02-8 | |

| Record name | Methyl thiosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl Thiosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The procedure entails refluxing a mixture of thiosalicylic acid (1.0 mmol) and methanol (5 mL) with concentrated sulfuric acid (2.0 mmol) for 8 hours. Under these conditions, the reaction achieves a yield of approximately 62%, with the product isolated via silica gel chromatography using a dichloromethane:ethyl acetate (20:1) eluent. Key parameters influencing yield include:

-

Catalyst Concentration : Increasing H₂SO₄ concentration enhances protonation of the carboxylic acid but risks side reactions such as sulfonation of the aromatic ring.

-

Reflux Duration : Prolonged heating (8–12 hours) ensures complete conversion, though excessive times may degrade heat-sensitive intermediates.

-

Solvent Purity : Anhydrous methanol minimizes hydrolysis of the ester product.

Mechanistic Insights

The reaction proceeds via the SN2cA (bimolecular nucleophilic substitution with acid catalysis) mechanism. Protonation of methanol generates a methyloxonium ion (CH₃OH₂⁺), which is attacked by the thiolate anion derived from thiosalicylic acid. Subsequent dehydration yields this compound and water. This mechanism is supported by the observation that methyl ethers and esters, such as methyl methanesulfonate, can also serve as methylating agents under acidic conditions.

Alternative Methylation Agents and Their Efficacy

While Fischer esterification is robust, alternative methylating agents offer advantages in specific contexts. Table 1 summarizes the performance of various reagents in the synthesis of this compound.

Table 1: Comparative Yields of this compound Using Different Methylation Agents

Methyl Methanesulfonate: A High-Yield Alternative

Methyl methanesulfonate (MeOSO₂Me) demonstrates exceptional efficiency, achieving a 96% yield under methanesulfonic acid catalysis at 100°C. This reagent bypasses the need for protonation, directly providing a methylating electrophile. However, its toxicity and cost limit industrial scalability.

Dimethyl Carbonate: A Greener Alternative

Dimethyl carbonate ((MeO)₂CO) offers an eco-friendly route, producing this compound in 47% yield under reflux conditions. Though lower-yielding, its non-toxic byproducts (CO₂ and methanol) align with green chemistry principles.

Industrial-Scale Synthesis: Challenges and Innovations

Scaling laboratory procedures to industrial production requires addressing solvent recovery, catalyst reuse, and energy efficiency. Continuous-flow reactors have been proposed to enhance heat transfer and reduce reaction times, though no large-scale data specific to this compound is available.

Catalyst Recycling

Sulfuric acid, while effective, poses corrosion hazards and waste management challenges. Heterogeneous catalysts like Amberlyst-15 or zeolites are under investigation for their reusability and reduced environmental impact.

Purification and Characterization

Crude this compound is purified via liquid-liquid extraction and chromatography. A typical protocol involves:

-

Extraction : Partitioning the reaction mixture between dichloromethane and water to remove residual acid.

-

Neutralization : Washing the organic layer with sodium bicarbonate to neutralize acidic impurities.

-

Drying : Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) removes trace water.

-

Distillation : Vacuum distillation (98–100°C at 2 mmHg) yields a pure product.

Scientific Research Applications

Methyl thiosalicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl thiosalicylate exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the compound can act as a ligand, coordinating with metal ions in biochemical pathways .

Comparison with Similar Compounds

Structural Variants: Aglycon Moieties

The aglycon moiety significantly impacts solubility, stability, and biological interactions. Key analogs include:

The octyl derivative’s balance of hydrophilicity and lipophilicity makes it ideal for in vitro assays requiring detergent-like properties, whereas methyl analogs are preferred in aqueous structural studies . Tetradecyl derivatives exhibit enhanced membrane integration but lower solubility in polar solvents .

Sugar Linkage and Branching Patterns

- 3,6-Branched vs. Linear Structures: The 3,6-branched mannose core in the octyl trisaccharide mimics high-mannose N-glycans, enabling specific recognition by lectins like Concanavalin A. In contrast, linear disaccharides (e.g., 3-O-α-D-mannopyranosyl-D-mannopyranose, CAS 23745-85-9) lack this branching, reducing binding affinity in glycan array assays .

- α vs. β Linkages: The α-configuration of the branched mannose residues in the octyl trisaccharide is critical for binding to mannose-specific lectins, as demonstrated in structural studies of Concanavalin A complexes. β-linked analogs show reduced affinity .

Enzymatic and Functional Comparisons

- N-Acetylglucosaminyltransferase-I (GnT-I) Assays: The octyl trisaccharide is a well-characterized acceptor for GnT-I, which transfers N-acetylglucosamine to the 6-position of the α-1,3-mannose branch. Methyl and tetradecyl analogs are less effective due to solubility or steric hindrance issues .

- Glycosidase Substrates: Nitrophenyl derivatives (e.g., 4-nitrophenyl glycosides) are hydrolyzed by glycosidases, releasing chromogenic 4-nitrophenol for activity quantification.

Lectin Binding Studies

The octyl trisaccharide binds Concanavalin A in two distinct modes: three subunits of the tetrameric lectin adopt a conserved binding conformation, while the fourth subunit exhibits a unique α1→3 glycosidic bond conformation, suggesting flexibility in multivalent interactions . This contrasts with methyl glycosides, which show uniform binding due to their smaller size .

Enzyme Specificity Profiling

In GnT-I assays, the octyl trisaccharide’s branched structure and amphiphilic nature enable efficient enzymatic modification, making it superior to shorter-chain analogs. Its Km value (2.5 mM) is comparable to natural substrates, validating its use in kinetic studies .

Biological Activity

Methyl thiosalicylate is an organic compound with notable biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a thio-derivative of salicylic acid, characterized by the presence of a methyl group and a thiol (-SH) functional group. Its molecular formula is C8H8O2S, and it has been studied for its potential therapeutic effects as well as its role in environmental applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 2.0 mg/mL, demonstrating its potential as a natural preservative in food and pharmaceutical products .

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies demonstrated that it significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 from activated macrophages when administered at concentrations of 1 to 10 μM . This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In various assays, this compound demonstrated the ability to scavenge free radicals effectively, with an IC50 value of approximately 15 μM . This property is particularly relevant for its application in cosmetics and dietary supplements aimed at reducing oxidative damage.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

- Direct Esterification: Reacting salicylic acid with methyl thiol under acidic conditions.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance yield and reduce reaction time .

Recent studies have explored the synthesis of novel derivatives of this compound, which exhibit enhanced biological activities compared to the parent compound. For instance, disulfide derivatives have been synthesized and characterized for their improved binding affinities to biological targets such as lysozyme .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that formulations containing this compound significantly reduced bacterial counts in food samples over a 48-hour period compared to control samples without the compound .

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of this compound led to a marked reduction in paw swelling induced by carrageenan injection. The anti-inflammatory effects were comparable to those observed with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings Summary Table

Q & A

Q. What are the established synthesis routes for methyl thiosalicylate, and how should experimental procedures be documented for reproducibility?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, one documented route involves sodium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent, with this compound acting as a catalyst . To ensure reproducibility, experimental protocols must detail reagent ratios, reaction conditions (temperature, time), and purification steps. Characterization data (e.g., NMR, IR, melting point) should be included in the main text if novel, while extensive spectral data can be relegated to supplementary materials .

Q. How does this compound’s non-acetylated structure influence its biological activity compared to aspirin?

Unlike aspirin, this compound lacks an acetyl group, preventing irreversible COX-1 inhibition. This makes it preferable for studies involving patients with bleeding disorders or gastrointestinal sensitivities. Researchers should confirm its reversible inhibition mechanism using in vitro enzyme assays (e.g., COX-1/COX-2 activity tests) and compare results with acetylated salicylates .

Q. What analytical techniques are critical for assessing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) is essential for purity analysis, while nuclear magnetic resonance (NMR) and X-ray crystallography provide structural confirmation. Researchers should report retention times, integration ratios (NMR), and crystallographic data (e.g., bond lengths, angles) in tables formatted per journal guidelines . For known compounds, cross-reference spectral data with literature; for novel derivatives, include full characterization .

Advanced Research Questions

Q. How do coordination complexes of this compound compare to selenosalicylate analogues in transition metal systems?

Thiosalicylate ligands (like this compound) exhibit distinct coordination modes compared to selenosalicylate due to differences in electronegativity and bond lengths. For example, Pt(II) complexes with thiosalicylate show shorter M–S bonds versus M–Se in selenosalicylate. Advanced studies should employ X-ray diffraction and Hirshfeld surface analysis to compare intermolecular interactions and electronic structures .

Q. What methodologies resolve contradictions in reported reactivity of this compound under varying pH conditions?

Contradictory data on pH-dependent stability may arise from solvent effects or impurity interference. Systematic reviews (e.g., COSMOS-E guidelines) recommend meta-analyses of existing studies, controlled replication experiments, and consultation with experts to identify confounding variables . Dose-response studies and spectroscopic monitoring (UV-Vis, Raman) can clarify degradation pathways .

Q. How can computational modeling predict this compound’s behavior in catalytic applications?

Density functional theory (DFT) simulations can model its electronic structure and interaction with metal centers. Researchers should validate computational predictions with experimental data (e.g., reaction yields, kinetic studies) and report parameters like basis sets and convergence criteria transparently .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

Accelerated stability testing under controlled humidity/temperature conditions, paired with periodic HPLC analysis, identifies degradation products. Lyophilization or inert atmosphere storage may improve stability. Document storage protocols in supplementary materials to aid replication .

Methodological Guidance

- Data Presentation : Use tables to summarize comparative studies (e.g., bond lengths in metal complexes) with footnotes explaining deviations. Follow IUPAC nomenclature and avoid ambiguous abbreviations .

- Literature Review : Prioritize peer-reviewed journals over unreliablesources (e.g., BenchChem). Cross-reference synthesis methods with Chemical Abstracts or Reaxys .

- Ethical Reporting : Disclose conflicts of interest and cite all data sources, including negative results, to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.